2-Cyano-N-(2,4-dimethylphenyl)acetamide
Overview
Description
2-Cyano-N-(2,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2,4-dimethylphenyl group, and the alpha carbon is substituted with a cyano group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2,4-dimethylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylaniline with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds as follows:
Reaction of 2,4-dimethylaniline with cyanoacetic acid:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Condensation reactions: Reagents like aldehydes or ketones in the presence of acidic or basic catalysts.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamide derivatives.
Condensation reactions: Formation of heterocyclic compounds such as pyridines or quinolines.
Hydrolysis: Formation of carboxamide or carboxylic acid derivatives.
Scientific Research Applications
2-Cyano-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents with potential therapeutic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2,4-dimethylphenyl)acetamide: Unique due to the presence of both cyano and 2,4-dimethylphenyl groups.
2-Cyano-N-(2,4-dimethoxyphenyl)acetamide: Contains methoxy groups instead of methyl groups, leading to different electronic properties.
2-Cyano-N-(2,4-dichlorophenyl)acetamide: Contains chlorine atoms, which can significantly alter its reactivity and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-cyano-N-(2,4-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRWYBYKTWXNDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308036 | |
Record name | 2-Cyano-N-(2,4-dimethyl-phenyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50982-69-9 | |
Record name | NSC201549 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyano-N-(2,4-dimethyl-phenyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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